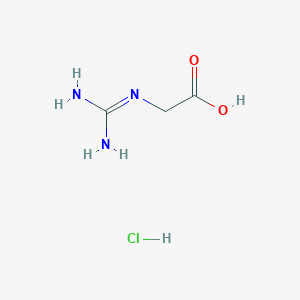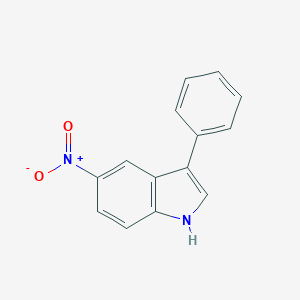
Acétate de 4-aminophényle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-aminophenyl acetate and its derivatives has been explored through various methodologies, aiming at efficiency and functional group tolerance. A notable method involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group to yield ethyl-2-(4-aminophenoxy) acetate, a key intermediate for dual hypoglycemic agents. This process emphasizes a straightforward approach without the need for nascent hydrogen or complex reaction setups, resulting in highly pure crystals of the product (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of 4-aminophenyl acetate derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of D(−)-amino-(4-hydroxyphenyl)acetate revealed a zwitterionic form with extensive hydrogen bonding, highlighting the molecule's chiral nature and intermolecular interactions within the crystal lattice (Báthori & Bourne, 2009).
Chemical Reactions and Properties
4-Aminophenyl acetate undergoes a variety of chemical reactions, including esterification and coupling reactions, which are fundamental for synthesizing a wide range of organic compounds. The compound acts as a substrate for esterase sensors, indicating its utility in biosensor applications and its role in enzymatic reactions to generate measurable signals for analytical purposes (Pariente, Hernandez, & Lorenzo, 1993).
Applications De Recherche Scientifique
Substrat pour les capteurs ampérométriques d'estérases
L'acétate de 4-aminophényle a été utilisé comme substrat pour les capteurs ampérométriques d'estérases . Les enzymes estérases jouent un rôle important en biologie cellulaire car elles sont responsables de l'hydrolyse des esters d'acétyl- et de butyrylcholine dans les synapses cholinergiques . L'utilisation de l'this compound dans ce contexte permet la mesure quantitative des inhibiteurs xénobiotiques .
Activité anticancéreuse
Des études ont démontré que l'this compound présente des effets cytotoxiques (inhibe la croissance et la division cellulaire) contre diverses lignées de cellules cancéreuses en laboratoire. Cela suggère son potentiel comme agent thérapeutique pour le traitement du cancer.
Inhibition de la voie du shikimate
La voie du shikimate est cruciale pour la synthèse d'acides aminés aromatiques essentiels et de certaines molécules inflammatoires dans les cellules cancéreuses. L'this compound semble perturber cette voie, limitant potentiellement la croissance et la survie des cellules cancéreuses.
Perturbation de la progression du cycle cellulaire
Analyse des réactions chimiques
La liaison ester dans l'this compound peut être sensible à l'hydrolyse en milieu acide ou basique, produisant de l'aniline et de l'acide acétique. Le groupe amine peut potentiellement réagir avec d'autres agents acylants en plus de l'acide acétique, conduisant à la formation de divers amides substitués.
Réactions de condensation
Safety and Hazards
The safety data sheet for a related compound, 4-Aminophenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment when handling similar compounds .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that similar compounds can activate proteolytic enzymes by reacting with cysteines at the amino terminal domains that bind zinc, near the location of the enzyme active site .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in the synthesis of proteins and other macromolecules .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the route of administration .
Result of Action
Similar compounds have been known to have various effects, including the activation of certain enzymes and the inhibition of others .
Propriétés
IUPAC Name |
(4-aminophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWBJWRAPJXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065668 | |
| Record name | Phenol, 4-amino-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13871-68-6 | |
| Record name | Phenol, 4-amino-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13871-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-amino-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013871686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-amino-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-amino-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 4-Aminophenyl Acetate in current research?
A1: 4-Aminophenyl Acetate is primarily investigated as a substrate for amperometric biosensors designed to detect organophosphorus and carbamate pesticides [, ]. These pesticides inhibit acetylcholinesterase, an enzyme crucial for nerve function.
Q2: How does 4-Aminophenyl Acetate function in these biosensors?
A2: In these biosensors, acetylcholinesterase hydrolyzes 4-Aminophenyl Acetate. The resulting electroactive product is then detected amperometrically [, ]. Inhibition of the enzyme by pesticides leads to a decrease in the signal, allowing for pesticide detection.
Q3: Beyond pesticide detection, has 4-Aminophenyl Acetate been explored for other applications?
A3: Yes, 4-Aminophenyl Acetate has been utilized in the synthesis of Ethyl 2-(4-aminophenyl) Acetate. A study demonstrated the microwave-assisted synthesis of this compound using Novozyme 435, highlighting the potential of enzymatic methods in organic synthesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

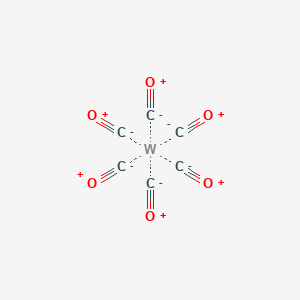
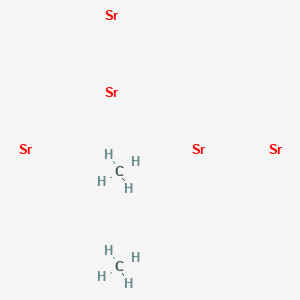


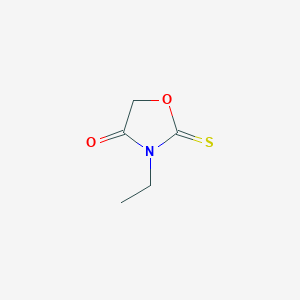
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
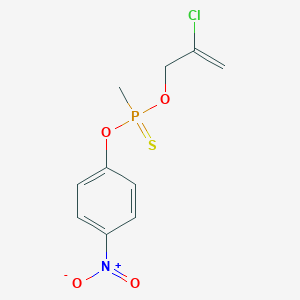

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
